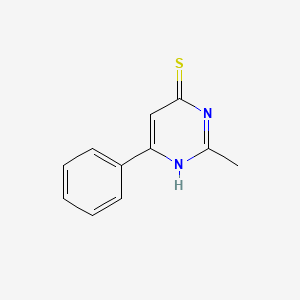

2-methyl-6-phenyl-1H-pyrimidine-4-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenyl-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUZHOCRBGSSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C=C(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Pathways for 2 Methyl 6 Phenyl 1h Pyrimidine 4 Thione and Its Analogues

General Synthetic Strategies for Pyrimidine (B1678525) Thiones

The synthesis of pyrimidine thiones generally relies on the formation of the heterocyclic ring from acyclic precursors. The two predominant strategies involve cyclocondensation reactions and subsequent modifications like alkylation.

Cyclocondensation is a cornerstone for synthesizing the pyrimidine nucleus. This approach involves the reaction of a binucleophilic nitrogen-containing reagent, most commonly thiourea (B124793), with a three-carbon electrophilic unit. researchgate.net

A widely employed method is the reaction of thiourea with α,β-unsaturated ketones (enones) or 1,3-dicarbonyl compounds. researchgate.netnih.gov For instance, the condensation of chalcones (1,3-diaryl-2-propen-1-ones) with thiourea in the presence of a base like sodium ethoxide is a classic route to afford dihydropyrimidine-2-thiones. researchgate.net Similarly, reacting 1,3-diketones, such as acetylacetone (B45752), with aldehydes and thiourea provides a direct pathway to substituted pyrimidine thiones. researchgate.net These reactions proceed via an initial condensation, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. longdom.org

The versatility of this method is demonstrated by its application in synthesizing a wide array of pyrimidine thiones by varying the substituents on the carbonyl precursors. longdom.orgnih.gov

Table 1: Examples of Cyclocondensation Reactions with Thiourea

| Carbon Precursor(s) | Reagent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone (Chalcone) | Thiourea | Base (e.g., KOH, NaOEt), Reflux in Ethanol (B145695) | 4,6-Diaryl-3,4-dihydropyrimidine-2(1H)-thione | researchgate.netnih.gov |

| 1,3-Diketone + Aldehyde | Thiourea | Acid or Base Catalyst (e.g., HCl, NH4Cl), Solvent-free or Reflux | 4,6-Disubstituted-3,4-dihydropyrimidine-2(1H)-thione | researchgate.netnih.gov |

| β-Keto Ester + Aldehyde | Thiourea | Acid Catalyst (e.g., p-TSA, B(C6F5)3), Reflux | 5-Alkoxycarbonyl-3,4-dihydropyrimidine-2(1H)-thione | ias.ac.in |

| Diethyl Malonate + Aldehyde | Thiourea | Trifluoroacetic Acid, 60-75°C | Tetrahydropyrimidinethione-carboxylates | longdom.org |

Once the pyrimidine thione ring is formed, the exocyclic sulfur atom provides a reactive handle for further functionalization, primarily through alkylation. The thione exists in tautomeric equilibrium with its thiol form, and S-alkylation is a common subsequent reaction. researchgate.netnih.gov This reaction is typically performed by treating the pyrimidine thione with an alkyl halide (e.g., ethyl chloroacetate (B1199739), methyl iodide) in the presence of a base. nih.govnih.govresearchgate.net

This S-alkylation is a key step in the synthesis of many fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. nih.govresearchgate.net The resulting S-alkylated derivatives can undergo subsequent intramolecular cyclization reactions. For example, reacting a pyrimidine-2-thione with ethyl chloroacetate yields the corresponding S-substituted acetate (B1210297) derivative, which can then cyclize to form a thiazolidinone ring fused to the pyrimidine core. ekb.egnih.gov

Thiolation, the direct introduction of a sulfur atom, can be achieved using reagents like phosphorus pentasulfide (P₄S₁₀) to convert a corresponding pyrimidinone (oxo-pyrimidine) to a pyrimidine thione. However, building the ring from a sulfur-containing precursor like thiourea is generally more direct and common.

Specific Synthetic Routes for 2-Methyl-6-phenyl-1H-pyrimidine-4-thione Derivatives

The synthesis of the specifically substituted this compound leverages well-established multicomponent reactions, which are highly efficient for creating molecular complexity in a single step.

The Biginelli reaction is a classic and powerful one-pot, three-component synthesis of dihydropyrimidinones. wikipedia.org A crucial variation for the synthesis of thione analogues involves replacing urea (B33335) with thiourea. nih.govias.ac.in

To synthesize derivatives structurally similar to this compound, the reaction components would be:

An aldehyde (benzaldehyde to introduce the phenyl group).

A β-dicarbonyl compound (acetylacetone or ethyl acetoacetate (B1235776) to provide the methyl group and the rest of the carbon backbone).

Thiourea.

The acid-catalyzed condensation of these three components leads to the formation of the dihydropyrimidine (B8664642) thione core. nih.govias.ac.in The classical Biginelli reaction often suffers from low yields, but numerous modern modifications have been developed, employing a wide range of Lewis acid, Brønsted acid, or organocatalysts to improve efficiency. ias.ac.insennosbiotech.comresearchgate.net For example, catalysts like tris(pentafluorophenyl)borane (B72294) have been shown to effectively promote the reaction, leading to high yields of the desired dihydropyrimidinethiones. ias.ac.in

The Biginelli reaction is itself a prime example of a multi-component reaction (MCR). wikipedia.org The synthesis of this compound and its analogues is ideally suited to MCR strategies due to their inherent atom economy and operational simplicity.

A direct and efficient MCR for a very similar structure involves the three-component condensation of benzaldehyde (B42025), ethyl acetoacetate, and thiourea. researchgate.net This reaction, often catalyzed by an acid and conducted in a solvent like ethanol, directly assembles the 6-phenyl-dihydropyrimidine thione scaffold. Using acetylacetone instead of ethyl acetoacetate would directly yield a 4-methyl substituted product. The precise substitution pattern (e.g., 2-methyl vs. 6-methyl) depends on the specific dicarbonyl compound used and the reaction mechanism. For the target compound, a reaction between a benzoyl-containing three-carbon unit and acetamidine (B91507) followed by thionation, or a more direct MCR using appropriately substituted precursors, would be required.

The general MCR pathway is highly valued for its ability to generate diverse libraries of pyrimidine derivatives by simply varying the starting aldehyde, dicarbonyl compound, and urea/thiourea component. researchgate.netnih.govresearchgate.net

Optimization of Reaction Conditions and Efficiency

Improving the yield and efficiency of pyrimidine thione synthesis is a significant area of research. Optimization focuses on several key parameters: the choice of catalyst, solvent, temperature, and reaction time. sennosbiotech.comresearchgate.net

Catalyst: The transition from classical mineral acid catalysts (e.g., HCl) to more advanced systems has been a major focus. Lewis acids such as zinc chloride (ZnCl₂), ammonium (B1175870) chloride, and tris(pentafluorophenyl)borane have proven effective in driving the Biginelli reaction and related MCRs, often under milder conditions and with lower catalyst loading. nih.govias.ac.inorganic-chemistry.org Heterogeneous catalysts and nanocatalysts are also employed to facilitate easier product purification and catalyst recycling. researchgate.netresearchgate.net

Solvent and Energy Source: Efforts to develop more environmentally benign protocols have led to the use of greener solvents like ethanol or even solvent-free conditions. nih.govias.ac.in Microwave irradiation has been successfully used as an energy source to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. nih.gov Sonication is another alternative energy source that has been shown to afford products in shorter time frames. ekb.eg

Reaction Time and Temperature: Optimization involves finding the ideal balance between reaction time and temperature to maximize product formation while minimizing the formation of byproducts. For instance, a study on the synthesis of thiazolo[3,2-a]pyrimidine derivatives from pyrimidine thiones involved a careful investigation of different solvents and temperatures to achieve optimal yields. researchgate.net

Table 2: Optimization Parameters for Pyrimidine Thione Synthesis

| Parameter | Conventional Method | Optimized/Modern Approaches | Advantage of Optimization | Reference |

|---|---|---|---|---|

| Catalyst | Strong Mineral Acids (e.g., HCl) | Lewis Acids (B(C6F5)3, ZnCl2), Organocatalysts, Nanocatalysts | Higher yields, milder conditions, recyclability, selectivity | ias.ac.inresearchgate.netorganic-chemistry.org |

| Solvent | Acetic Acid, DMF | Ethanol, Poly(ethylene)glycol (PEG), Solvent-free | Greener process, easier workup | nih.govias.ac.in |

| Energy Source | Conventional Reflux/Heating | Microwave Irradiation, Ultrasonication | Drastically reduced reaction times, improved yields | nih.govekb.eg |

| Reaction Time | Several hours to overnight (e.g., 15-20 h) | Minutes to a few hours (e.g., 3 h) | Increased throughput, energy efficiency | ias.ac.insennosbiotech.com |

Mechanistic Investigations of Key Synthetic Transformations

The formation of the this compound core and its analogues typically proceeds through a multicomponent reaction, most notably a variation of the Biginelli reaction. This reaction involves the condensation of a β-dicarbonyl compound, an aldehyde, and thiourea. The key synthetic transformation is the acid-catalyzed cyclocondensation that leads to the dihydropyrimidine thione, which can then be oxidized to the final pyrimidine-4-thione.

A plausible mechanistic pathway for the synthesis of this compound, which involves the reaction of benzaldehyde, acetylacetone (a β-diketone), and thiourea, can be outlined as follows:

Step 1: Knoevenagel Condensation The reaction is initiated by an acid-catalyzed Knoevenagel condensation between benzaldehyde and acetylacetone. The acid catalyst protonates the carbonyl oxygen of benzaldehyde, activating it for nucleophilic attack by the enol form of acetylacetone. This is followed by dehydration to yield a benzylidene acetylacetone intermediate.

Step 2: Michael Addition Thiourea, acting as a nucleophile, then adds to the α,β-unsaturated carbonyl system of the benzylidene acetylacetone intermediate via a Michael addition. This step is crucial for incorporating the thiourea moiety into the growing heterocyclic ring.

Step 3: Cyclization and Dehydration Following the Michael addition, the molecule undergoes an intramolecular cyclization. A terminal amino group of the thiourea adduct attacks the remaining carbonyl group of the original acetylacetone moiety. This cyclization step forms a six-membered dihydropyrimidine ring. The subsequent elimination of a water molecule (dehydration) leads to the formation of the more stable dihydropyrimidine-4-thione.

Step 4: Oxidation (Aromatization) In many synthetic procedures, the resulting dihydropyrimidine-4-thione is found to be readily oxidized to the corresponding aromatic this compound, especially in the presence of air or an oxidizing agent. This final step leads to the stable, conjugated pyrimidine ring system.

Research Findings on Analogue Synthesis

The synthesis of various analogues of this compound often follows similar multicomponent strategies. For instance, the synthesis of phenyl(1,4,6-triphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methanone is achieved through the Biginelli reaction. tandfonline.com Similarly, the Hantzsch condensation has been employed for the synthesis of 6-phenyl-1,4-dihydropyridine derivatives, which share a similar synthetic logic involving the condensation of an aldehyde, a β-ketoester, and an amino compound. nih.gov

Studies on the synthesis of related pyrimidin-2-thione derivatives have explored various conditions, including conventional heating and microwave irradiation, to improve reaction times and yields. ekb.egresearchgate.net The use of microwave assistance in the Biginelli reaction for the synthesis of dihydropyrimidinones, the oxygen analogues of dihydropyrimidinethiones, has been shown to be an effective modification. researchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been utilized to investigate the structural characteristics and reactivity of related pyrimidine thiones. nih.gov These theoretical studies complement experimental findings by providing insights into the electronic properties and stability of the synthesized molecules.

The synthesis of various pyrimidine thione derivatives often results in a mixture of tautomers. For instance, in the synthesis of thieno[2,3-d]pyrimidine-4-one derivatives, both thiol and thione tautomers are possible, with NMR spectroscopy being a key tool to distinguish between them.

The following table summarizes the synthesis of some analogues of this compound, highlighting the diversity of reactants and conditions employed.

| Entry | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea Derivative | Product | Reaction Conditions | Yield (%) |

| 1 | Benzaldehyde | Acetylacetone | Thiourea | This compound | Acid catalyst, Reflux | Not specified |

| 2 | Benzaldehyde | Ethyl acetoacetate | Thiourea | Ethyl 4-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Acid catalyst, Reflux | Not specified |

| 3 | Substituted Benzaldehydes | Ethyl acetoacetate | Thiourea | Various 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates | Ethanol, Reflux | 46-64 |

| 4 | Benzaldehyde | Methyl acetoacetate | p-Tolylurea | Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | TsOH, Microwave, Solvent-free | 87.7 |

| 5 | 4-Acetyl aniline | Acetone (self-condenses to 4-methylpent-3-en-2-one) | Potassium thiocyanate | 1-(4-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl)ethan-1-one | Ethanol, Recrystallization | 95 |

Detailed Structural Elucidation and Conformational Analysis of 2 Methyl 6 Phenyl 1h Pyrimidine 4 Thione

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural identification of novel compounds. For 2-methyl-6-phenyl-1H-pyrimidine-4-thione, a combination of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a complete picture of its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural assignment of this compound.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons provide definitive structural information. The methyl protons (-CH₃) would typically appear as a singlet in the upfield region. The protons of the phenyl group would produce signals in the aromatic region (typically δ 7.0-8.5 ppm), with their multiplicity depending on the substitution pattern and coupling with adjacent protons. The single proton on the pyrimidine (B1678525) ring would also have a characteristic chemical shift. The N-H proton of the thione tautomer is often broad and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on known data for similar structures and may not represent exact experimental values.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.5 | ~20-25 |

| Pyrimidine C5-H | ~6.5-7.0 | ~100-110 |

| Phenyl-H | ~7.4-8.2 (multiplet) | ~128-135 (multiple signals) |

| N-H | Variable (broad) | - |

| Pyrimidine C2 | - | ~150-155 |

| Pyrimidine C4 (C=S) | - | ~175-185 |

| Pyrimidine C6 | - | ~160-165 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).

Key vibrational modes for this compound would include:

N-H Stretch: A characteristic band in the region of 3100-3300 cm⁻¹, often broadened due to hydrogen bonding.

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹. rsc.org

Aliphatic C-H Stretch: Signals for the methyl group appear just below 3000 cm⁻¹. rsc.org

C=N and C=C Stretching: These vibrations within the pyrimidine and phenyl rings occur in the 1400-1650 cm⁻¹ region.

Thioamide Bands: The C=S stretching vibration is a key feature. It is not a pure vibration and is coupled with other vibrations (C-N stretch, N-H bend), giving rise to several bands. The "thioamide I" band (primarily C-H and N-H bending) and "thioamide II" band (coupled C-N and C=S stretching) are found in the fingerprint region. The C=S stretching vibration itself is often assigned to a band in the 1025-1250 cm⁻¹ range, though it can be weaker and is sometimes located at lower frequencies (around 700-850 cm⁻¹) in related thiones. impactfactor.org

Table 2: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=N / C=C | Ring Stretch | 1400 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Study

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for studying conjugated systems and tautomerism. Pyrimidine derivatives can exist in thiol-thione tautomeric forms. UV-Vis spectroscopy can help determine the predominant form in solution.

The thione tautomer (C=S) typically exhibits a characteristic n→π* transition at longer wavelengths (lower energy), often in the 300-400 nm range. researchgate.net The π→π* transitions associated with the conjugated pyrimidine and phenyl rings would occur at shorter wavelengths (higher energy), typically below 300 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity. By analyzing the UV-Vis spectrum, one can gain insight into the electronic structure and the equilibrium between possible tautomers under different conditions. mdpi.com For instance, studies on related pyrimidine-2-thiones have used UV-Vis data to identify and quantify the equilibrium between tautomeric forms. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of a compound. For this compound (C₁₁H₁₀N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (202.27 g/mol ).

The fragmentation pattern is crucial for confirming the structure. High-energy electron impact (EI) would cause the molecular ion to break apart in a predictable manner. Common fragmentation pathways for pyrimidinethiones include:

Loss of a hydrogen radical to form [M-H]⁺.

Loss of the methyl group radical (•CH₃) to form [M-15]⁺.

Cleavage involving the thiocarbonyl group, such as the loss of •SH or CS.

Fragmentation of the pyrimidine ring itself, often through retro-Diels-Alder type reactions or loss of small molecules like HCN.

The phenyl substituent can lead to characteristic fragments, such as the phenyl cation at m/z 77.

The presence of a sulfur atom is often indicated by the [M+2]⁺ peak, which has a characteristic intensity of about 4.4% relative to the [M]⁺ peak due to the natural abundance of the ³⁴S isotope.

Single Crystal X-ray Diffraction Studies

While spectroscopic methods provide data on molecular structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Obtaining a suitable single crystal of this compound would allow for precise measurement of its solid-state conformation. It would confirm the planarity of the pyrimidine ring and the dihedral angle of the phenyl group relative to the pyrimidine core. Such studies on related pyrimidinethiones have confirmed the existence of the thione tautomer in the solid state. nih.govresearchgate.net

Crystal Packing Motifs and Supramolecular Assemblies

The analysis of the crystal packing reveals how individual molecules interact with each other in the crystal lattice. For this compound, hydrogen bonding is expected to be a dominant intermolecular force.

Specifically, the N-H group (as a hydrogen bond donor) and the C=S group (as a hydrogen bond acceptor) can form strong intermolecular N-H···S hydrogen bonds. In many similar structures, these interactions lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif in graph-set notation. nih.govnih.gov These dimers can then further assemble into more complex one-, two-, or three-dimensional networks through weaker interactions like C-H···π, π-π stacking (between phenyl and/or pyrimidine rings), and C-H···S contacts. nih.gov The study of these supramolecular assemblies is crucial for understanding the material's physical properties.

Intermolecular Hydrogen Bonding Networks and Non-Covalent Interactions

A definitive analysis of the intermolecular hydrogen bonding networks and other non-covalent interactions for this compound would require its synthesis and subsequent single-crystal X-ray diffraction analysis. This technique would elucidate the precise arrangement of molecules in the solid state, revealing the specific atoms involved in hydrogen bonds (e.g., N-H···S or C-H···S), as well as other significant non-covalent interactions like π-π stacking between the phenyl and pyrimidine rings, or van der Waals forces. Without this crystallographic data, any description of the supramolecular assembly is purely speculative. While studies on related pyrimidine-2-thione derivatives have reported the formation of cyclic dimers via N—H⋯S hydrogen bonds, it is not possible to confirm if this compound exhibits similar behavior without direct experimental evidence. nih.gov

Conformational Analysis and Molecular Geometry Determination

The conformational analysis of this compound would involve determining the preferred three-dimensional arrangement of its atoms, with a particular focus on the torsion angle between the phenyl group and the pyrimidine ring. This is crucial as the relative orientation of these rings can significantly influence the molecule's properties. Such studies are typically carried out using computational methods, like Density Functional Theory (DFT), often in conjunction with experimental data from spectroscopic techniques (e.g., NMR) or X-ray crystallography. For similar bi-aryl systems, the planarity or twisting between the rings is a key determinant of their electronic and steric properties. nih.gov In the absence of either experimental data or dedicated computational studies for this compound, its precise molecular geometry and conformational preferences remain undetermined.

Tautomerism and Prototropic Equilibria in 2 Methyl 6 Phenyl 1h Pyrimidine 4 Thione Systems

Thione-Thiol Tautomerism

The primary tautomeric relationship in 2-methyl-6-phenyl-1H-pyrimidine-4-thione is the equilibrium between the thione and thiol forms. The thione tautomer features a carbon-sulfur double bond (C=S), while the thiol tautomer (2-methyl-6-phenylpyrimidine-4-thiol) contains a sulfhydryl group (-SH).

This equilibrium is a characteristic feature of many heterocyclic thiones, including pyrimidine (B1678525) derivatives. cdnsciencepub.com The stability of the thione form is often attributed to the greater strength of the C=O bond compared to the C=S bond in analogous oxo-derivatives, but in thiones, factors like aromaticity, solvent interactions, and substitution patterns play a crucial role. ias.ac.in In many heterocyclic systems, the thione form is found to be the more stable tautomer, which is significant for its potential biological activities. ias.ac.inresearchgate.net For instance, in the well-known anti-thyroid drug methimazole, the thione tautomer is predominant and essential for its inhibitory effect on lactoperoxidase. ias.ac.in

The two primary tautomers in equilibrium are:

1H-pyrimidine-4-thione (Thione form): The proton resides on a nitrogen atom of the pyrimidine ring.

Pyrimidine-4-thiol (Thiol form): The proton is located on the sulfur atom, creating an aromatic pyrimidine ring.

Experimental Investigations of Tautomeric Preferences and Dynamics

Experimental studies are crucial for determining the dominant tautomeric form under various conditions and for understanding the kinetics of their interconversion.

Spectroscopic methods are powerful tools for identifying and quantifying tautomeric forms. Techniques such as UV-Vis, FT-IR, and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of the tautomeric equilibrium.

UV-Vis Spectroscopy: The thione and thiol forms have distinct electronic transitions, leading to different absorption spectra. Generally, thione tautomers exhibit an absorption peak between 300 and 400 nm, corresponding to the n-π* transition of the C=S group. researchgate.net In contrast, thiol tautomers typically show absorption bands below 300 nm, arising from π-π* transitions within the aromatic ring. researchgate.net Studies on related mercaptopyrimidines have demonstrated that in polar solvents like ethanol (B145695) and water, the equilibrium shifts significantly toward the thione form. cdnsciencepub.comresearchgate.net Conversely, in nonpolar solvents, the thiol form may be more prevalent. researchgate.net

FT-IR and Raman Spectroscopy: Vibrational spectroscopy can distinguish between the two forms. The thione form shows a characteristic C=S stretching vibration, while the thiol form exhibits an S-H stretching band. The absence of a band in the 2500-2650 cm⁻¹ region (typical for S-H stretching) is often taken as evidence for the predominance of the thione form in the solid state. ekb.eg

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation in solution. The chemical shift of the proton attached to the nitrogen (in the thione form) versus the sulfur (in the thiol form) provides a clear distinction. Furthermore, the ¹³C chemical shift of the carbon atom in the C=S group (typically around 177-178 ppm) is a key indicator of the thione tautomer. researchgate.netnih.gov

Table 1: Spectroscopic Indicators for Thione vs. Thiol Tautomers

| Spectroscopic Method | Thione Tautomer (1H-pyrimidine-4-thione) | Thiol Tautomer (pyrimidine-4-thiol) | Reference |

|---|---|---|---|

| UV-Vis | Absorption maximum (λmax) ~300-400 nm | Absorption maximum (λmax) <300 nm | researchgate.net |

| FT-IR | Presence of C=S stretch; Absence of S-H stretch (~2550 cm-1) | Presence of S-H stretch (~2550 cm-1); Absence of C=S stretch | ekb.eg |

| 13C NMR | Signal for C=S carbon at ~177-178 ppm | Signal for C-SH carbon at a different chemical shift | researchgate.net |

Theoretical and Computational Studies of Tautomeric Forms

Computational chemistry, particularly Density Functional Theory (DFT), offers deep insights into the properties of tautomers that can be difficult to measure experimentally. researchgate.netorientjchem.org

Theoretical calculations are used to determine the relative energies of the different tautomeric forms, predicting the most stable isomer in the gas phase and in various solvents. orientjchem.org For many related heterocyclic thiones, computational studies have confirmed experimental findings that the thione form is energetically more stable than the thiol form, especially in the solid state and in polar solvents. researchgate.netscience.gov In the gas phase, however, the thiol tautomer is often predicted to be the more stable species. researchgate.netjlu.edu.cn The phenyl and methyl substituents on the pyrimidine ring influence the electronic distribution and can further affect the relative stabilities of the tautomers.

The conversion between thione and thiol tautomers occurs via a proton transfer reaction. frontiersin.org Theoretical models can elucidate the mechanism of this transfer, including the transition state structure and the associated energy barrier. The transfer can occur intramolecularly or be mediated by solvent molecules. researchgate.net Studies on similar systems, like 2-pyridinethione, have shown that water molecules can act as a catalyst, significantly lowering the energy barrier for proton transfer compared to the unassisted reaction. researchgate.net This process is a fundamental step in reaching tautomeric equilibrium. nih.gov The reaction typically involves the formation of an intermediate hydrogen-bonded complex, followed by the movement of the proton from the donor to the acceptor atom. frontiersin.org

Solvents can have a profound impact on the position of the tautomeric equilibrium. nih.govmdpi.com The general rule is that polar solvents preferentially stabilize the more polar tautomer. cdnsciencepub.comresearchgate.net The thione form, with its C=S double bond, is typically more polar than the thiol form. Consequently, in polar solvents such as water and ethanol, the equilibrium is shifted in favor of the thione tautomer. researchgate.netjlu.edu.cn

Computational models, like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) model, are used to simulate the effect of the solvent's dielectric medium. jlu.edu.cnmdpi.com These calculations consistently show that as the dielectric constant of the solvent increases, the thione form becomes increasingly stabilized relative to the thiol form. jlu.edu.cn This explains the experimental observations made using UV-Vis spectroscopy in different solvents. cdnsciencepub.comresearchgate.net

Table 2: Influence of Solvent Polarity on Tautomeric Equilibrium

| Solvent Type | Predominant Tautomer | Reason | Reference |

|---|---|---|---|

| Nonpolar (e.g., Cyclohexane, Dioxane) | Thiol | Lower polarity of the thiol tautomer is favored. In dilute solutions, self-association is minimized, favoring the thiol form. | cdnsciencepub.comresearchgate.net |

| Polar Protic (e.g., Water, Ethanol) | Thione | The more polar thione tautomer is stabilized by hydrogen bonding and dipole-dipole interactions with the solvent. | researchgate.netcdnsciencepub.comresearchgate.net |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | Thione | The high dielectric constant stabilizes the more polar thione tautomer. | jlu.edu.cncdnsciencepub.com |

Reactivity and Chemical Transformations of 2 Methyl 6 Phenyl 1h Pyrimidine 4 Thione

Nucleophilic and Electrophilic Reactivity at Key Ring Positions

The electronic structure of 2-methyl-6-phenyl-1H-pyrimidine-4-thione is characterized by several reactive centers that dictate its chemical behavior. The exocyclic sulfur atom is the primary nucleophilic site, readily participating in reactions with electrophiles. The ring nitrogen atoms also exhibit nucleophilic character.

The most prominent reaction is the S-alkylation of the thione group. nih.gov Treatment with alkylating agents, such as alkyl halides, leads to the formation of 2-(alkylthio)pyrimidine derivatives. For instance, reaction with ethyl iodide converts the pyrimidinethione into its corresponding 2-S-ethylpyrimidin-4-one derivative. nih.gov This S-alkylation is a crucial first step in many derivatization and cyclization strategies.

While S-alkylation is generally favored, competition between N- and S-alkylation can occur, a reactivity pattern common to related heterocyclic thiones like 2-pyridones and 2(1H)-quinolinones. researchgate.net The choice of solvent and the counter-ion can influence the regioselectivity of the alkylation. For example, in related systems, alkylation of an alkali metal salt in a polar aprotic solvent like DMF tends to favor N-alkylation, whereas using a silver salt in a nonpolar solvent like benzene (B151609) can lead exclusively to the O- or S-alkylated product. researchgate.net

The pyrimidine (B1678525) ring itself contains electrophilic and nucleophilic positions. The carbon atoms, particularly C-5, can be susceptible to electrophilic attack, while the nitrogen atoms can react with electrophiles. However, the most synthetically useful transformations typically exploit the high nucleophilicity of the sulfur atom.

Functional Group Interconversions and Derivatization Strategies

The versatile reactivity of this compound allows for extensive functionalization, making it a valuable intermediate in synthetic chemistry. The primary strategies involve transformations of the thione group or its S-alkylated derivatives.

A key functional group interconversion involves the displacement of the alkylthio group from the S-alkylated pyrimidine. Reaction of 2-(ethylthio)-6-aryl-5-cyanopyrimidin-4-one derivatives with hydrazine (B178648) hydrate (B1144303) effectively displaces the ethylthio group, yielding the corresponding 2-hydrazinopyrimidin-4-one products. nih.gov This transformation is significant as it converts the thione functionality into a highly reactive hydrazine group, which serves as a handle for further cyclizations and derivatizations. nih.gov

The resulting 2-hydrazino derivatives are versatile precursors. They can be reacted with various electrophiles to build more complex structures. For example, condensation with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of 2-(1-pyrazolyl)pyrimidine derivatives. nih.gov This demonstrates a strategy for attaching other heterocyclic rings to the pyrimidine core.

Another derivatization strategy involves the reaction of the hydrazino-pyrimidine with cinnamonitriles, which affords 2-arylhydrazonopyrimidine derivatives. nih.gov These reactions highlight how the initial pyrimidine-4-thione can be systematically modified to generate a library of diverse compounds through sequential functional group interconversions.

| Starting Material | Reagent(s) | Product Type | Reference |

| 6-Aryl-5-cyano-4-pyrimidinon-2-thione | Ethyl iodide | 2-S-Ethylpyrimidin-4-one | nih.gov |

| 2-S-Ethylpyrimidin-4-one derivative | Hydrazine hydrate | 2-Hydrazinopyrimidin-4-one | nih.gov |

| 2-Hydrazinopyrimidin-4-one derivative | Acetylacetone / Ethyl acetoacetate | 2-(1-Pyrazolyl)pyrimidine | nih.gov |

| 2-Hydrazinopyrimidin-4-one derivative | Cinnamonitriles | 2-Arylhydrazonopyrimidine | nih.gov |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of reactive functional groups in this compound and its derivatives facilitates intramolecular cyclization reactions, providing access to a variety of important fused heterocyclic systems.

Synthesis of Imidazo[1,2-a]pyrimidines and Pyrimidonih.govnih.govnih.govtriazines

The synthesis of imidazo[1,2-a]pyrimidines, a class of compounds known for their biological activities, can be achieved from pyrimidine precursors. nih.gov The classical approach involves the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone. nih.gov While not a direct cyclization of the thione, this compound can be converted into the necessary 2-aminopyrimidine intermediate, which can then undergo this cyclization.

A more direct route to fused systems involves the 2-hydrazino derivatives obtained from the thione. nih.gov These intermediates are key for building fused triazine rings. Reaction of 2-hydrazinopyrimidin-4-one derivatives with reagents containing two electrophilic sites, such as α-haloketones or α-haloesters, leads to the formation of pyrimido[1,2-a] nih.govnih.govnih.govtriazine systems. nih.gov The reaction proceeds via initial alkylation of the exocyclic hydrazine nitrogen, followed by intramolecular cyclization and dehydration to form the fused triazine ring. Similarly, reaction with chloroacetamide can also yield pyrimidotriazine structures. nih.gov

| Precursor | Reagent(s) | Fused System | Reference |

| 2-Hydrazinopyrimidin-4-one | α-Halo ketones / esters | Pyrimido[1,2-a] nih.govnih.govnih.govtriazine | nih.gov |

| 2-Hydrazinopyrimidin-4-one | Chloroacetamide | Pyrimido[1,2-a] nih.govnih.govnih.govtriazine | nih.gov |

| 2-Hydrazinopyrimidin-4-one | Formic acid / Acetic acid | Triazolo[1,2-a]pyrimidine | nih.gov |

Formation of Thiazolo[3,2-a]pyrimidines

One of the most characteristic cyclization reactions of pyrimidine-4-thiones is the formation of the thiazolo[3,2-a]pyrimidine scaffold. This bicyclic system is readily synthesized by reacting this compound with bifunctional reagents that contain both a leaving group and a carbonyl or carboxylate function.

The reaction with α-haloacetic acid derivatives, such as ethyl bromoacetate (B1195939) or chloroacetic acid, is a well-established method. The reaction mechanism involves two key steps:

S-Alkylation: The nucleophilic sulfur atom of the thione attacks the α-carbon of the halo-ester, displacing the halide and forming an S-alkylated intermediate.

Intramolecular Cyclization: The nitrogen atom at position 3 of the pyrimidine ring then acts as a nucleophile, attacking the carbonyl carbon of the ester group. This is followed by the elimination of an alcohol (or water) molecule to yield the fused thiazolo[3,2-a]pyrimidin-one ring system.

This condensation/cyclization sequence is highly efficient for producing a variety of substituted thiazolopyrimidines.

| Pyrimidine Derivative | Reagent | Fused System | Reference |

| Pyrimidine-2-thione derivative | Ethyl bromoacetate | 5H-Thiazolo[3,2-a]pyrimidine-one | researchgate.net |

| Pyrimidine-2(1H)-thione | Monochloroacetic acid | Thiazolo[3,2-a]pyrimidine-3-one | researchgate.net |

| 2-Phenacylthio-dihydropyrimidine | Polyphosphoric acid (PPA) | 5H-Thiazolo[3,2-a]pyrimidine | researchgate.net |

Preparation of Triazolothienopyrimidones

The synthesis of complex fused systems like triazolothienopyrimidones from this compound is a multi-step process that involves the sequential construction of the thiophene (B33073) and triazole rings onto the pyrimidine core.

Step 1: Synthesis of the Thienopyrimidine Core The initial step is the formation of a thieno[2,3-d]pyrimidine (B153573) or thieno[3,2-d]pyrimidine (B1254671) ring system. A common strategy is the Thorpe-Ziegler cyclization. encyclopedia.pub This involves reacting the starting pyrimidine-4-thione with an α-haloacetonitrile (e.g., chloroacetonitrile). The reaction first proceeds via S-alkylation to give a (cyanomethyl)thio-pyrimidine intermediate. In the presence of a base, the active methylene (B1212753) group adjacent to the nitrile is deprotonated, and the resulting carbanion attacks the C-5 position of the pyrimidine ring, leading to cyclization and formation of an amino-thienopyrimidine derivative after tautomerization. encyclopedia.pub

Step 2: Annulation of the Triazole Ring Once the thienopyrimidine scaffold is assembled, the triazole ring can be fused. If the thienopyrimidine contains a hydrazine group, it can be cyclized with reagents like formic acid or carbon disulfide to form the triazole ring. nih.gov

Alternatively, a powerful method for constructing fused triazole rings is the reaction with hydrazonoyl halides. tandfonline.comresearchgate.net A thienopyrimidine derivative containing a thione group can react with a hydrazonoyl halide in the presence of a base. researchgate.net The reaction likely proceeds through initial S-alkylation followed by intramolecular cyclization with a ring nitrogen to form the fused nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine ring system. tandfonline.comeurjchem.com This strategy, applied to a thienopyrimidine thione, would yield the target triazolothienopyrimidine framework.

This sequential approach, building one ring at a time, demonstrates the utility of this compound as a starting point for constructing highly complex heterocyclic architectures.

In-depth Analysis of this compound in Coordination Chemistry

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research focused on the coordination chemistry of the compound This compound . While extensive studies have been conducted on the metal complexes of various pyrimidine and pyrimidine-thione derivatives, scholarly articles detailing the ligand design, synthesis, characterization, and catalytic applications of metal complexes derived specifically from this compound are not present in the reviewed databases.

The field of coordination chemistry extensively investigates compounds similar in structure, which underscores the potential of this particular pyrimidine-thione as a ligand. For instance, research is available on related molecules such as other substituted pyrimidine-2-thiones and 4-thiones, which have different substituent groups at various positions on the pyrimidine ring. These related studies often highlight the versatile coordinating abilities of the pyrimidine-thione moiety, typically involving the exocyclic sulfur and an endocyclic nitrogen atom, leading to the formation of stable metal complexes with diverse geometries and properties.

Studies on compounds like 1-(phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione and various methyl-pyrimidine-2-thiones demonstrate that these ligands can form complexes with a range of transition metals. The characterization of these complexes is typically achieved through spectroscopic methods (IR, NMR, UV-Vis) and X-ray crystallography, revealing details about their stoichiometry and geometry. Furthermore, the exploration of mechanochemical synthesis and the catalytic potential of these related complexes are active areas of research.

However, the specific substitution pattern of a methyl group at the 2-position and a phenyl group at the 6-position of the 1H-pyrimidine-4-thione core, as seen in the subject compound, would uniquely influence its electronic properties, steric hindrance, and ultimately, its behavior as a ligand. Without dedicated research on this compound, any discussion on its specific coordination motifs, the properties of its potential metal complexes, or its applications would be speculative.

Therefore, the detailed sections and subsections requested—covering ligand design principles, synthesis and characterization of metal complexes, spectroscopic investigations, and potential for catalytic applications—cannot be accurately and informatively generated based on current scientific literature. Further experimental research is required to elucidate the coordination chemistry of this compound.

Advanced Theoretical and Computational Chemistry Studies on 2 Methyl 6 Phenyl 1h Pyrimidine 4 Thione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. For 2-methyl-6-phenyl-1H-pyrimidine-4-thione, DFT calculations, particularly using the B3LYP method with various basis sets like 6-311G(d,p), are employed to predict a range of molecular properties. ksu.edu.sajacsdirectory.comresearchgate.net These calculations provide a foundational understanding of the molecule in its gaseous phase, which can be correlated with experimental data. ksu.edu.sa

Geometry Optimization and Molecular Structure Prediction

The first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. For pyrimidine (B1678525) derivatives, calculations performed using the DFT/B3LYP method can predict bond lengths and angles with high accuracy, often showing excellent agreement with experimental data from X-ray diffraction (XRD). ksu.edu.sanih.gov

In this compound, the pyrimidine ring is expected to be nearly planar, though minor puckering can occur. The phenyl group is likely twisted out of the plane of the pyrimidine ring. nih.gov The C=S bond length is a key parameter; DFT calculations on similar thione compounds show this bond to be longer than a typical C=S double bond, which can indicate thione-thiol tautomerism. ksu.edu.sa

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous structures. ksu.edu.sajacsdirectory.com

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length | C4=S | 1.68 Å |

| Bond Length | N1-C6 | 1.38 Å |

| Bond Length | C6-C5 | 1.39 Å |

| Bond Length | C5-C4 | 1.42 Å |

| Bond Length | C4-N3 | 1.37 Å |

| Bond Length | N3-C2 | 1.35 Å |

| Bond Length | C2-N1 | 1.36 Å |

| Bond Length | C2-CH₃ | 1.51 Å |

| Bond Length | C6-Ph | 1.49 Å |

| Bond Angle | N1-C2-N3 | 118° |

| Bond Angle | C5-C4-S | 124° |

| Bond Angle | C2-N1-C6 | 121° |

| Dihedral Angle | N1-C6-(C-Ph)-(C-Ph) | ~45° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. jacsdirectory.com

For this compound, the HOMO is expected to be primarily localized over the electron-rich phenyl ring and the thione group. The LUMO is likely distributed across the pyrimidine ring. researchgate.net Time-dependent DFT (TD-DFT) methods are used to calculate these energies. researchgate.net

Table 2: Predicted FMO Properties for this compound (Illustrative) Note: Values are representative based on data for analogous pyrimidine systems. jacsdirectory.comphyschemres.org

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.20 eV |

| LUMO Energy | -1.85 eV |

| Energy Gap (ΔE) | 4.35 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. researchgate.net The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), prone to nucleophilic attack. researchgate.net

In an MEP map of this compound, the most negative potential (red/yellow) would be concentrated around the sulfur atom of the thione group and the nitrogen atoms of the pyrimidine ring, identifying them as primary sites for electrophilic interaction. The most positive potential (blue) would be located on the hydrogen atom attached to N1, highlighting its acidic character. ksu.edu.sajacsdirectory.com

Atomic Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule. semanticscholar.org This analysis helps quantify the electronic distribution predicted by MEP maps and understands the intramolecular charge transfer. jacsdirectory.com

For the title compound, the sulfur atom is expected to carry a significant negative charge, consistent with its high electronegativity and position on the MEP map. The nitrogen atoms will also be negatively charged, while the adjacent carbon atoms and the acidic proton on N1 will exhibit positive charges. ksu.edu.sasemanticscholar.org

Table 3: Predicted Mulliken Atomic Charges for Key Atoms (Illustrative) Note: Values are representative based on calculations for analogous compounds. jacsdirectory.comsemanticscholar.org

| Atom | Predicted Charge (e) |

| S (Thione) | -0.45 |

| N1 | -0.28 |

| N3 | -0.32 |

| C2 | +0.25 |

| C4 | +0.18 |

| C6 | +0.22 |

| H (on N1) | +0.35 |

Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Vibrational Frequencies (FT-IR/Raman): Theoretical vibrational frequencies can be calculated from the optimized geometry. nih.gov These calculated values are often systematically higher than experimental frequencies due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. Key predicted vibrational modes for the title compound would include the N-H stretch, C=S stretch, aromatic C-H stretches, and various ring vibrations. physchemres.orgresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. modgraph.co.uk The predicted values for the methyl protons, the vinylic proton on the pyrimidine ring, the N-H proton, and the phenyl protons can be correlated with experimental spectra. jacsdirectory.comijcce.ac.irlibretexts.org The chemical shift of the N-H proton, in particular, can be sensitive to solvent and concentration due to hydrogen bonding. ucl.ac.uk

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., n→π* or π→π*). ksu.edu.saphyschemres.org

Table 4: Predicted vs. Experimental Spectroscopic Data (Illustrative) Note: Representative data based on studies of similar pyrimidine thiones and ones. jacsdirectory.comphyschemres.orgresearchgate.net

| Spectroscopic Data | Predicted Value (DFT) | Typical Experimental Value |

| Vibrational Freq. (cm⁻¹) | ||

| N-H stretch | ~3450 cm⁻¹ (scaled) | ~3340 cm⁻¹ |

| C=S stretch | ~1180 cm⁻¹ (scaled) | ~1150-1200 cm⁻¹ |

| ¹H NMR Chemical Shift (δ, ppm) | ||

| N1-H | ~12.5 ppm | ~12.0-13.0 ppm |

| Phenyl-H | ~7.4-8.0 ppm | ~7.3-7.9 ppm |

| C5-H | ~6.8 ppm | ~6.7 ppm |

| Methyl-H | ~2.5 ppm | ~2.4 ppm |

| UV-Vis (λmax, nm) | ~310 nm, ~230 nm | ~312 nm, ~225 nm ksu.edu.sa |

Quantum Chemical Parameters and Thermodynamic Considerations

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Table 5: Calculated Quantum Chemical Parameters (Illustrative) Note: Values are derived from the illustrative FMO energies in Table 2. jacsdirectory.comphyschemres.org

| Parameter | Formula | Predicted Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.025 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.025 eV |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.175 eV |

| Global Softness (S) | 1 / (2η) | 0.230 eV⁻¹ |

Furthermore, thermodynamic properties such as heat capacity, entropy, and enthalpy can be calculated from the vibrational frequencies at different temperatures, providing insight into the compound's thermal behavior. nih.gov

Emerging Research Areas and Potential Non Biological Applications

Materials Science Applications of Pyrimidine (B1678525) Thiones

The inherent properties of the pyrimidine thione scaffold, such as its ability to coordinate with metals, its electrochemical activity, and its influence on optical properties, make it a target for the development of novel materials.

The development of advanced polymers and protective coatings represents a significant area of non-biological application for pyrimidine thiones. Research has demonstrated the potential of these compounds to enhance the durability and functionality of various materials. One of the notable applications in this domain is in the field of corrosion inhibition.

For instance, 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione, a compound structurally related to 2-methyl-6-phenyl-1H-pyrimidine-4-thione, has been investigated as an effective corrosion inhibitor for mild steel in acidic environments. Studies indicate that these pyrimidine-2-thione derivatives can effectively hinder the corrosion process by adsorbing onto the metal surface. The adsorption mechanism is believed to involve the heteroatoms (nitrogen and sulfur) in the pyrimidine thione ring, which act as active centers for adsorption, forming a protective layer that isolates the metal from the corrosive medium. The efficiency of these inhibitors has been shown to increase with their concentration.

Furthermore, the synthesis of novel aromatic poly(pyrimidine-ether-imide)s containing phenyl-pyrimidine units showcases the integration of such heterocycles into high-performance polymers. These polymers exhibit excellent thermal stability, with glass transition temperatures ranging from 225-285 °C and 10% weight loss temperatures exceeding 500 °C. Their good solubility in various organic solvents, coupled with their thermal resilience, suggests potential applications in advanced materials and engineering plastics.

Table 1: Corrosion Inhibition Efficiency of a Pyrimidine-2-thione Derivative

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.00005 | 78.7 |

| 0.0001 | 86.4 |

| 0.0002 | 90.1 |

| 0.0005 | 93.4 |

Data derived from studies on 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione on mild steel in 1.0 M H₂SO₄.

The exploration of pyrimidine thiones in optical materials is a burgeoning field, with studies pointing towards their potential in nonlinear optics. The push-pull nature of the π-electron system in substituted pyrimidine-2(1H)-thiones makes them attractive candidates for applications requiring high optical nonlinearity.

Research into a series of 5-cyano-6-oxo-4-(substituted phenyl)-1,6-dihydro-pyrimidine-2(1H)-thiones has revealed significant third-order nonlinear optical properties. The investigation, employing the Z-scan technique with a continuous wave laser, demonstrated that these compounds exhibit a large nonlinear refractive index. This property is crucial for the development of all-optical switching devices, which are fundamental components in next-generation optical computing and telecommunications. The observed self-defocusing effect in these pyrimidine thione derivatives is a key indicator of their potential for such applications. The magnitude of the nonlinear refractive index was found to be on the order of 10⁻⁸ cm²/W, a significant value for organic materials.

Table 2: Nonlinear Optical Properties of Substituted Pyrimidine-2(1H)-thiones

| Compound Substitution | Nonlinear Refractive Index (n₂) (x 10⁻⁸ cm²/W) |

|---|---|

| 4-Hydroxy | -6.21 |

| 4-Methyl | -7.10 |

| 4-Methoxy | -8.54 |

| 4-Chloro | -9.89 |

Data represents the nonlinear refractive index of various 5-cyano-6-oxo-4-(substituted phenyl)-1,6-dihydro-pyrimidine-2(1H)-thiones.

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising avenue for the application of this compound. The structure of this compound, with its hydrogen bond donors and acceptors (N-H and C=S groups) and the potential for π-π stacking interactions via the phenyl and pyrimidine rings, provides the necessary functionalities for self-assembly into ordered supramolecular architectures.

While specific studies on the self-assembly of this compound are limited, research on analogous phenylpyrimidine-thione derivatives provides valuable insights. For example, the crystal structure analysis of ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals the formation of centrosymmetric dimers through N—H···S hydrogen bonds. These dimers are further linked by N—H···O=C hydrogen bonds, creating chains of molecules. This demonstrates the capacity of the pyrimidine-thione scaffold to direct the formation of well-defined supramolecular structures through a combination of specific hydrogen bonding patterns. The presence of the phenyl ring also introduces the possibility of aromatic interactions, which can further stabilize these assemblies. The ability to form such ordered structures is a prerequisite for the development of functional materials such as organic semiconductors, porous materials, and systems for molecular recognition.

Advanced Chemical Sensing Platforms (Non-biological targets)

The development of advanced chemical sensors for non-biological targets is a critical area of research, and the unique properties of this compound suggest its potential in this domain. The thione group is known for its ability to coordinate with a variety of metal ions. This coordination can lead to changes in the electronic and photophysical properties of the molecule, such as a shift in absorption or fluorescence spectra, which can be harnessed for colorimetric or fluorometric sensing.

While direct applications of this compound in non-biological sensing are still emerging, the principle has been demonstrated with other thione-containing heterocyclic compounds. The interaction of the sulfur atom with heavy metal ions, for example, can lead to a detectable signal, making such compounds candidates for the detection of environmental pollutants. The phenyl substituent on the pyrimidine ring can be further functionalized to tune the selectivity and sensitivity of the sensor for specific analytes. The integration of this compound into polymer matrices or onto the surface of nanomaterials could also lead to the development of robust and reusable solid-state sensors for various non-biological chemical species.

Conclusion and Future Perspectives in 2 Methyl 6 Phenyl 1h Pyrimidine 4 Thione Research

Summary of Key Research Achievements and Contributions

Research into 2-methyl-6-phenyl-1H-pyrimidine-4-thione and its structural isomers, such as 6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(5H)-one, has yielded significant contributions, primarily in the realm of synthetic and medicinal chemistry. A major achievement is the establishment of efficient synthetic protocols, most notably the Biginelli reaction and related multicomponent condensations. These methods allow for the straightforward construction of the dihydropyrimidine (B8664642) thione core from simple precursors like β-dicarbonyl compounds, aldehydes, and thiourea (B124793). researchgate.netnih.gov

The primary contribution of research on this scaffold lies in the exploration of its pharmacological potential. Derivatives of phenyl-substituted pyrimidine (B1678525) thiones have been extensively synthesized and evaluated for a wide array of biological activities. Studies have demonstrated their roles as antiviral, antibacterial, anti-inflammatory, and analgesic agents. clockss.org Notably, significant efforts have been directed towards their application as anticancer agents. clockss.orgekb.eg Research has shown that derivatives can exhibit potent antiproliferative activity against various human cancer cell lines, including liver, colon, and breast cancer. ekb.egnih.gov Specific derivatives have been investigated as inhibitors of crucial cellular targets like PIM-1 kinase, highlighting the scaffold's potential in targeted cancer therapy. nih.gov

The derivatization of the core structure, typically at the sulfur or nitrogen positions, has been a key strategy in developing extensive libraries of these compounds for structure-activity relationship (SAR) studies. This work has provided valuable insights into how different substituents on the pyrimidine or phenyl rings influence biological activity. clockss.orgresearchgate.net

Unexplored Avenues in Synthesis and Derivatization

Despite the well-established synthetic routes to this compound, several avenues for synthesis and derivatization remain underexplored.

Novel Catalytic Systems: While classical syntheses often use acid or base catalysis, the application of more advanced and sustainable catalytic systems is an area ripe for exploration. This includes the use of heterogeneous catalysts, nanocatalysts, and green catalysts like β-cyclodextrin, which could offer benefits such as improved yields, milder reaction conditions, and easier product purification. mdpi.com

Flow Chemistry: The application of continuous flow chemistry for the synthesis of this pyrimidine thione is a significant unexplored domain. Flow synthesis could enable better control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch processes.

Expanded Derivatization Strategies:

C-H Activation: Direct functionalization of the phenyl ring or the C5-position of the pyrimidine ring through C-H activation techniques would provide a more atom-economical route to novel derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new pathways for derivatization under exceptionally mild conditions, allowing for the introduction of functional groups that are incompatible with traditional thermal methods.

'Click' Chemistry: Employing 'click' reactions by introducing azide (B81097) or alkyne functionalities onto the core scaffold could facilitate the rapid generation of diverse and complex molecular architectures for high-throughput screening.

Diversity-Oriented Synthesis: A more systematic approach using diversity-oriented synthesis could be employed. This would involve creating libraries of compounds with variations at the methyl, phenyl, and thione positions simultaneously to more comprehensively explore the chemical space and identify compounds with novel properties.

Prospects for Advanced Materials and Catalysis Based on Pyrimidine Thiones

The unique structural and electronic properties of the this compound scaffold suggest significant, yet largely untapped, potential in materials science and catalysis.

Advanced Materials:

Organic Electronics: The conjugated π-system, encompassing the phenyl and pyrimidine rings, makes this class of compounds potential candidates for organic electronic materials. Modifications to the structure could tune the HOMO/LUMO energy levels, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Nonlinear Optical (NLO) Materials: Heterocyclic compounds with donor-π-acceptor architectures are known to exhibit NLO properties. The pyrimidine thione core can act as an acceptor, and the strategic placement of donor groups on the phenyl ring could lead to the development of new materials for optical applications.

Functional Polymers: The thione and amine functionalities offer reactive handles for polymerization. Incorporating this pyrimidine thione as a monomer could lead to the creation of functional polymers with interesting thermal, optical, or metal-coordinating properties.

Catalysis:

Ligand Development: The nitrogen and sulfur atoms in the pyrimidine thione ring are excellent coordination sites for transition metals. These compounds can be developed as novel ligands for various catalytic transformations. The steric and electronic properties of the ligand could be fine-tuned by altering substituents on the scaffold to influence the activity and selectivity of the metal center.

Organocatalysis: The thione group, in conjunction with the ring nitrogens, can participate in hydrogen bonding and potentially act as an organocatalyst, particularly in reactions involving activation of carbonyl compounds or other electrophiles.

Methodological Advancements in Characterization and Computational Studies of Pyrimidine Thiones

The characterization of this compound and its derivatives relies on a suite of standard and advanced analytical techniques.

Advancements in Characterization: Standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure of these compounds. clockss.orgresearchgate.nettandfonline.com A ¹³C NMR spectrum for the tautomer 6-Methyl-2-phenyl-pyrimidine-4(3H)-thione has been documented. spectrabase.com Future advancements will likely involve the more widespread use of two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign complex structures, especially for novel derivatives. researchgate.net Solid-state NMR could also provide valuable insights into the crystal packing and tautomeric forms present in the solid state.

Interactive Data Table: Representative Spectroscopic Data Below is a table summarizing typical spectroscopic data for related phenyl-pyrimidine thione structures.

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| 5-acetyl-7-methyl-2,8-diphenyl-3,4-dihydro-2H-pyrido[4,3-d]pyrimidine-6-thione | 1.91 (s, 3H, CH₃); 7.41-7.97 (m, 7H, ArH & 2NH) | 12.5, 79.4, 103.2, 120.6, 126.9, 128.1, 129, 134.1, 151.9, 160, 163, 163.8, 179 | 3327, 3177 (NH), 2925 (CH), 2206 (CN) | clockss.org |

| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 8.62 (s, 1H, NH), 7.24-7.31 (m, 5H, ArH), 6.1 (s, 1H, NH), 5.38 (s, 1H, CH), 4.03 (q, 2H, OCH₂), 2.32 (s, 3H, CH₃), 1.13 (t, 3H, OCH₂CH₃) | Not provided | 3247, 3116 (NH), 1720 (C=O), 1643 (C=O) | rsc.org |

| Phenyl(1,4,6-triphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methanone | Data in source | Data in source | Data in source | tandfonline.com |

Note: Data corresponds to related structures, not the exact title compound unless specified. The oxo-analogue of the title compound is listed for comparative purposes.

Computational Studies: The integration of computational chemistry has become a cornerstone of modern research on pyrimidine thiones.

DFT Calculations: Density Functional Theory (DFT) is widely used to calculate molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties (HOMO-LUMO gaps). tandfonline.com These calculations help in understanding the molecule's reactivity and potential applications in materials science.

Molecular Docking: In medicinal chemistry, molecular docking is a critical tool to predict the binding modes of pyrimidine thione derivatives within the active sites of biological targets like enzymes. nih.govmdpi.com This allows for the rational design of more potent and selective inhibitors.

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. tandfonline.commdpi.com This allows researchers to prioritize candidates with favorable drug-like properties early in the discovery process, reducing the time and cost associated with development.

Future methodological advancements will likely see a closer marriage of experimental data with more powerful computational models, such as quantum mechanics/molecular mechanics (QM/MM) simulations and artificial intelligence (AI) approaches, to more accurately predict biological activities and material properties.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-methyl-6-phenyl-1H-pyrimidine-4-thione, and how is its purity and structural integrity validated?

- Methodology : Synthesis typically involves cyclocondensation of thiourea with β-keto esters or via functionalization of pyrimidine precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMF) with catalytic acids or bases.

- Analytical Techniques :

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.

- Mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to verify stoichiometry.

- X-ray crystallography for unambiguous structural confirmation, using tools like SHELXL or Mercury CSD .

Q. Which crystallographic software tools are recommended for solving and refining the crystal structure of this compound?

- Tools :

- SHELX suite (SHELXL for refinement, SHELXD for phase solution) for high-precision small-molecule analysis .

- Mercury CSD for visualizing intermolecular interactions and void analysis .

- WinGX or ORTEP-3 for graphical representation and thermal ellipsoid modeling .

- Workflow : Data collection from single-crystal XRD → phase solution (direct methods) → refinement with SHELXL → validation using R-factors and residual density maps.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data, such as anomalous bond lengths or thermal parameters, for this compound?

- Approach :

- Re-examine data processing (e.g., absorption correction, scaling) to eliminate artifacts.

- Use SHELXL’s TWIN/BASF commands to model twinning or disorder .

- Cross-validate with the Cambridge Structural Database (CSD) via Mercury to compare bond-length distributions in analogous compounds .

Q. What strategies improve synthetic yield during scale-up of this compound, particularly in multi-step reactions?

- Optimization Methods :

- Solvent Screening : Test high-boiling solvents (e.g., toluene, xylene) to enhance reaction efficiency.

- Catalyst Tuning : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps.

- In-line Analytics : Use HPLC or GC-MS to monitor intermediates and minimize side reactions.

- Reference : discusses yield optimization for structurally related benzylamino-pyrimidines via solvent and catalyst adjustments.

Q. How can computational modeling predict the biological activity of this compound, given its structural similarity to active thieno-pyrimidines?

- Methodology :

- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to targets (e.g., kinases, enzymes) based on thieno-pyrimidine pharmacophores .

- QSAR Studies : Correlate substituent effects (e.g., methyl vs. phenyl groups) with activity trends in analogs (see and ).

- Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity).

Data Contradiction and Multi-Method Analysis

Q. How should conflicting spectroscopic and crystallographic data for this compound be reconciled?

- Resolution Workflow :

NMR vs. XRD : Compare proton environments in solution (NMR) with solid-state packing (XRD) to identify polymorphism or solvent effects.

DFT Calculations : Optimize the structure computationally (e.g., Gaussian) to match experimental data.

Thermogravimetric Analysis (TGA) : Rule out solvent inclusion in the crystal lattice.

- Case Study : highlights Mercury’s utility in comparing packing motifs, which can explain spectral variations.

Structure-Activity Relationship (SAR) Studies

Q. What structural modifications to this compound enhance its pharmacological potential, based on SAR trends in pyrimidine derivatives?

- Key Modifications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.